Conformational Restriction and Predicted Metabolic Stability Versus Cyclohexyl Analog
In a series of cyclopropyl urea sEH inhibitors, the incorporation of a cyclopropyl group adjacent to the urea nitrogen was demonstrated to improve metabolic stability compared to the corresponding cyclohexyl analogs by reducing oxidative metabolism at the adjacent methylene position [1]. While the benchmark cyclohexyl analog (1-cyclohexyl-3-(3-phenylpropyl)urea) retained 45% parent compound after 30-min incubation with human liver microsomes, the prototype cyclopropyl derivative exhibited 78% remaining under identical conditions [1]. The target compound, bearing a 3-cyclopropyl-3-hydroxypropyl substituent, is predicted to exhibit a similar stability advantage over saturated cyclic alkyl counterparts, although direct measurement has not been reported.
| Evidence Dimension | Metabolic stability (HLM, 30 min) |
|---|---|
| Target Compound Data | Not directly measured for CAS 1396782-41-4 |
| Comparator Or Baseline | 1-Cyclohexyl-3-(3-phenylpropyl)urea: 45% remaining after 30 min in HLM [1] |
| Quantified Difference | Prototype cyclopropyl analog: 78% remaining (+33 percentage points vs cyclohexyl) [1]; target compound benefit inferred but unquantified. |
| Conditions | Human liver microsome (HLM) incubation, 30 min, 37 °C |
Why This Matters
Procurement of the cyclopropyl-substituted compound over the cyclohexyl analog reduces the risk of rapid metabolic clearance in in vivo studies, a key driver of compound attrition.
- [1] Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorg. Med. Chem. 2014, 22, 1548–1557. View Source
